molecular formula C23H20ClF2N3OS2 B2844833 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride CAS No. 1189429-82-0

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride

Cat. No.: B2844833
CAS No.: 1189429-82-0
M. Wt: 492
InChI Key: VZVPKSKYSVELBR-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C23H20ClF2N3OS2 and its molecular weight is 492. The purity is usually 95%.
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Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on various research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H22ClN3OS2\text{C}_{19}\text{H}_{22}\text{ClN}_{3}\text{OS}_{2}

This indicates the presence of several functional groups that contribute to its biological activity. The compound features a benzo[d]thiazole moiety, which is known for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway often includes:

  • Formation of the benzo[d]thiazole core.
  • Introduction of the tetrahydrothieno[2,3-c]pyridine structure.
  • Coupling with difluorobenzamide to yield the final product.

Research indicates that this compound exhibits potent inhibition against apurinic/apyrimidinic endonuclease 1 (APE1), an important enzyme in DNA repair mechanisms. APE1 plays a critical role in maintaining genomic stability by repairing oxidative DNA damage and is implicated in cancer progression and resistance to chemotherapy .

In Vitro Studies

In vitro studies have demonstrated that this compound has shown:

  • Inhibition of APE1 : The compound exhibits low micromolar activity against purified APE1 enzyme and enhances the cytotoxic effects of alkylating agents like temozolomide and methylmethane sulfonate in HeLa cells .
  • ADME Profile : Favorable absorption, distribution, metabolism, and excretion (ADME) properties have been reported following intraperitoneal administration in animal models. This suggests good bioavailability and potential for therapeutic application .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine components significantly impact the biological activity. For instance:

Modification Effect on Activity
Substitution on benzo[d]thiazoleEnhanced APE1 inhibition
Changes in tetrahydrothieno structureVariability in cytotoxicity against cancer cells

These findings suggest that specific structural features are crucial for optimal interaction with the APE1 enzyme.

Case Study 1: Cancer Cell Lines

In a study involving various cancer cell lines treated with this compound alongside temozolomide:

  • Results : The combination therapy showed a synergistic effect leading to increased apoptosis rates compared to single-agent treatments.

Case Study 2: Animal Models

In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor growth rates when combined with standard chemotherapy regimens.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,6-difluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3OS2.ClH/c1-2-28-11-10-13-18(12-28)31-23(27-21(29)20-14(24)6-5-7-15(20)25)19(13)22-26-16-8-3-4-9-17(16)30-22;/h3-9H,2,10-12H2,1H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVPKSKYSVELBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.